molecular formula C13H14N4O3 B5743719 5-(CYCLOPROPYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE

5-(CYCLOPROPYLAMINO)-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5743719
M. Wt: 274.28 g/mol
InChI Key: WARDAUXDDIZERC-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-2,3-dimethyl-7-nitro-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-2,3-dimethyl-7-nitro-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The starting material, 2,3-dimethyl-4(3H)-quinazolinone, is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 7-position.

    Cyclopropylamine Introduction: The nitro-substituted quinazolinone is then reacted with cyclopropylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-2,3-dimethyl-7-nitro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Reduction Product: 5-(Cyclopropylamino)-2,3-dimethyl-7-amino-3,4-dihydroquinazolin-4-one.

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-(Cyclopropylamino)-2,3-dimethyl-7-nitro-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may play a crucial role in its biological activity, potentially through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylamino)-2,3-dimethyl-7-nitro-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(cyclopropylamino)-2,3-dimethyl-7-nitroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-7-14-10-5-9(17(19)20)6-11(15-8-3-4-8)12(10)13(18)16(7)2/h5-6,8,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARDAUXDDIZERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])NC3CC3)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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